

Solubility of Barium acetate monohydrate in ethanol and methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium acetate monohydrate**

Cat. No.: **B12711478**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Barium Acetate Monohydrate** in Ethanol and Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium acetate monohydrate $[(\text{CH}_3\text{COO})_2\text{Ba} \cdot \text{H}_2\text{O}]$, an inorganic salt, finds applications in various chemical processes. Understanding its solubility in common organic solvents like ethanol and methanol is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for **barium acetate monohydrate** in these solvents. The document summarizes quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for such analyses. It is important to note that while data for the anhydrous form is more readily available, specific solubility data for the monohydrate is limited.

Quantitative Solubility Data

The solubility of barium acetate is generally low in alcohols. The available quantitative data for both the monohydrate and anhydrous forms are presented below for comparative purposes. It is crucial to distinguish between the two forms, as the water of hydration can influence solubility characteristics.

Table 2.1: Solubility of **Barium Acetate Monohydrate** in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 mL)
Alcohol (unspecified)	Not Specified	~0.143[1]

Note: The type of alcohol (ethanol or methanol) was not specified in the available literature for this data point.

Table 2.2: Solubility of Anhydrous Barium Acetate in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 mL)
Ethanol	25	0.092[2][3]
Methanol	18	0.55[2][3]
Methanol	Not Specified	~0.143[4][5]
Methanol	66	0.23[2][3]

An interesting observation from the data for anhydrous barium acetate in methanol is the inverse relationship between temperature and solubility, where solubility decreases as the temperature increases from 18 °C to 66 °C[2][3]. This phenomenon, known as retrograde or inverse solubility, is uncommon for crystalline solids and suggests complex thermodynamic behavior.

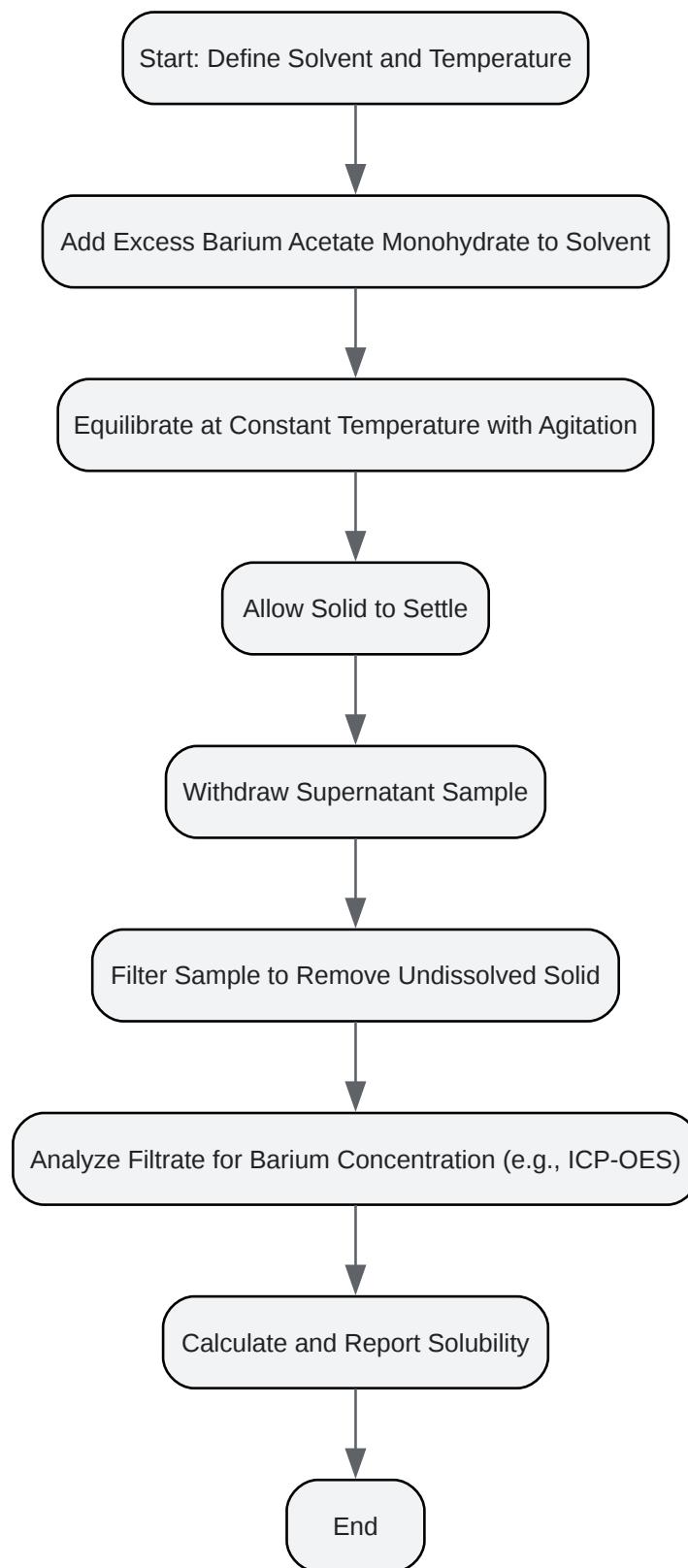
Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **barium acetate monohydrate** in ethanol and methanol were not found in the reviewed literature, a general methodology can be outlined based on established practices for inorganic salts in organic solvents. The following protocol describes a common approach to accurately measure solubility.

3.1 Materials and Equipment

- **Barium Acetate Monohydrate** (analytical grade)
- Anhydrous Ethanol (ACS grade)

- Anhydrous Methanol (ACS grade)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Drying oven
- Analytical instrumentation for concentration measurement (e.g., ICP-OES for barium analysis, or HPLC)


3.2 General Procedure

- Preparation of Saturated Solution:
 - An excess amount of **barium acetate monohydrate** is added to a known volume of the solvent (ethanol or methanol) in a sealed vessel.
 - The mixture is agitated in a temperature-controlled shaker or water bath at the desired temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle.
 - A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
 - The sample is immediately filtered through a membrane filter (e.g., 0.45 μm) to remove any undissolved solid particles.

- Concentration Analysis:
 - A known volume of the clear filtrate is accurately weighed and then diluted with an appropriate solvent.
 - The concentration of barium in the diluted solution is determined using a suitable analytical technique. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying barium concentration.
 - Alternatively, the solvent can be evaporated from a known weight of the filtrate, and the mass of the remaining solid residue can be determined gravimetrically.
- Data Reporting:
 - The solubility is expressed in grams of solute per 100 mL of solvent (g/100 mL) or other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: A logical workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide has summarized the currently available information on the solubility of **barium acetate monohydrate** in ethanol and methanol. The data for the monohydrate form is sparse, with a single reported value in an unspecified alcohol. More extensive data is available for the anhydrous form, which indicates low solubility in both ethanol and methanol, with an unusual inverse temperature dependence in methanol. The provided general experimental protocol offers a sound basis for researchers to conduct their own solubility determinations to fill the existing data gaps for the monohydrate form. Accurate and comprehensive solubility data is essential for the effective application of **barium acetate monohydrate** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium acetate monohydrate. | 5908-64-5 [chemicalbook.com]
- 2. Barium acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. barium acetate [chemister.ru]
- 4. Barium acetate | 543-80-6 [chemicalbook.com]
- 5. BARIUM ACETATE, 99+% - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [Solubility of Barium acetate monohydrate in ethanol and methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12711478#solubility-of-barium-acetate-monohydrate-in-ethanol-and-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com